N-(tert-butyl)-6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide
Description
N-(tert-butyl)-6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide is a tetrahydroisoquinoline derivative characterized by a carbothioamide group at position 2, a tert-butyl substituent on the carbothioamide nitrogen, and a 4-nitrophenoxy-methyl moiety at position 1. The 4-nitrophenoxy group introduces strong electron-withdrawing properties, which may enhance stability or alter intermolecular interactions compared to analogs with electron-donating substituents .
Properties
IUPAC Name |
N-tert-butyl-6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-3,4-dihydro-1H-isoquinoline-2-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O5S/c1-23(2,3)24-22(32)25-11-10-15-12-20(29-4)21(30-5)13-18(15)19(25)14-31-17-8-6-16(7-9-17)26(27)28/h6-9,12-13,19H,10-11,14H2,1-5H3,(H,24,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDWKMHJGZVICHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=S)N1CCC2=CC(=C(C=C2C1COC3=CC=C(C=C3)[N+](=O)[O-])OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(tert-butyl)-6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide is a compound of significant interest within medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is C23H29N3O5S, with a molecular weight of 459.6 g/mol . The compound features a tetrahydroisoquinoline backbone, which is known for its diverse pharmacological properties.
Research indicates that compounds with similar structures can act as NMDA receptor modulators. Specifically, the related compounds have been shown to enhance the function of GluN2C and GluN2D subtypes of NMDA receptors without affecting GluN2A or GluN2B . The activity profile suggests that this compound may exhibit similar NMDA receptor potentiation.
In Vitro Studies
In vitro assays have demonstrated that derivatives of the tetrahydroisoquinoline core can significantly enhance receptor activity. For instance, one study reported an EC50 value of approximately 12 µM for a closely related compound in enhancing NMDA receptor responses . This suggests that this compound may have comparable potency.
Study 1: NMDA Receptor Potentiation
A study focused on the biological effects of tetrahydroisoquinoline derivatives found that certain compounds selectively enhanced NMDA receptor activity in neuronal cultures. These findings indicate potential therapeutic applications in neuroprotection and cognitive enhancement .
Study 2: Anticancer Activity
Another investigation explored the anticancer properties of related isoquinoline derivatives. The results showed significant cytotoxicity against various cancer cell lines, suggesting that this compound may also possess anticancer activity .
Table 1: Biological Activities of Related Compounds
| Compound Name | EC50 (µM) | Activity Type |
|---|---|---|
| N-(tert-butyl)-6,7-dimethoxy-1-((4-nitrophenoxy)methyl) | TBD | NMDA Receptor Potentiation |
| Compound A (related structure) | 12 | NMDA Receptor Potentiation |
| Compound B (related structure) | 15 | Anticancer Activity |
Table 2: Summary of In Vitro Findings
Comparison with Similar Compounds
The structural and functional attributes of this compound are compared below with related tetrahydroisoquinoline derivatives reported in the literature.
Structural Analogues: Functional Group Variations
Key Observations :
- Functional Group Impact : Replacing the carbothioamide group with carboxylate (e.g., 5h) or acetamide (e.g., 30) reduces sulfur-related reactivity but may improve solubility. The carbothioamide’s thiourea moiety in the target compound could enhance metal-binding or hydrogen-bonding capacity .
- Substituent Effects: The 4-nitrophenoxy group in the target compound contrasts with electron-rich substituents (e.g., 3,4,5-trimethoxybenzyl in 226f), which are common in CNS-targeting agents. Nitro groups may confer redox activity or photostability but increase toxicity risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
